molecular formula C8H8BrClN4 B13704628 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride

3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride

Cat. No.: B13704628
M. Wt: 275.53 g/mol
InChI Key: GWCWTKWXONHKCV-UHFFFAOYSA-N
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Description

3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride typically involves the incorporation of the amino group into the pyrazole ring. One common method is the condensation reaction of 1,3-dielectrophilic nitriles and hydrazines . This pathway is efficient and straightforward, often yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is unique due to the presence of both the amino and bromo substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8BrClN4

Molecular Weight

275.53 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H7BrN4.ClH/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6;/h1-4H,(H3,10,12,13);1H

InChI Key

GWCWTKWXONHKCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NN2)N)Br.Cl

Origin of Product

United States

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